2-methyl-4-nitrobenzenediazonium tetrafluoroborate
Overview
Description
2-methyl-4-nitrobenzenediazonium tetrafluoroborate is a diazonium salt, a class of organic compounds characterized by the presence of a diazonium group (R−N+≡N). This compound is particularly notable for its stability and reactivity, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) typically involves the diazotization of 2-methyl-4-nitroaniline. This process is carried out by treating the aromatic amine with nitrous acid in the presence of an acid such as hydrochloric acid or sulfuric acid. The nitrous acid is usually generated in situ from sodium nitrite and the excess mineral acid .
Industrial Production Methods
In an industrial setting, the diazonium salt can be prepared by a similar method but on a larger scale. The crude benzenediazonium chloride formed can be converted to the tetrafluoroborate salt by a salt metathesis reaction using tetrafluoroboric acid. This conversion is advantageous as the tetrafluoroborate salt is more stable and easier to handle .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitrobenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or thiol groups through reactions like the Sandmeyer reaction and the Schiemann reaction.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) salts for the Sandmeyer reaction and fluoroboric acid for the Schiemann reaction. The reactions are typically carried out under acidic conditions and at low temperatures to maintain the stability of the diazonium salt .
Major Products
The major products formed from these reactions include substituted aromatic compounds and azo dyes. For example, the reaction with aniline can produce 1,3-diphenyltriazene .
Scientific Research Applications
2-methyl-4-nitrobenzenediazonium tetrafluoroborate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing various functional groups into aromatic compounds.
Dye Chemistry: It is employed in the synthesis of azo dyes, which are used in textile and printing industries.
Analytical Chemistry: It is used in spectrophotometric determination of aromatic diisocyanates and gallic acid.
Mechanism of Action
The mechanism by which benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) exerts its effects involves the formation of an aryl radical through a one-electron transfer mechanism. This radical can then undergo various substitution reactions, leading to the formation of different products. The loss of nitrogen gas is a key step in these reactions, driving the formation of the aryl radical .
Comparison with Similar Compounds
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium, 2-chloro-, tetrafluoroborate(1-)
- Benzenediazonium, 2-hydroxy-4-methyl-, tetrafluoroborate(1-)
Uniqueness
2-methyl-4-nitrobenzenediazonium tetrafluoroborate is unique due to its specific substituents (2-methyl and 4-nitro groups) which influence its reactivity and stability. These substituents can enhance the electron-withdrawing effects, making it more reactive in certain substitution reactions compared to other diazonium salts .
Properties
IUPAC Name |
2-methyl-4-nitrobenzenediazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3O2.BF4/c1-5-4-6(10(11)12)2-3-7(5)9-8;2-1(3,4)5/h2-4H,1H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUOHOLXGMMPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=C(C=CC(=C1)[N+](=O)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060022 | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-90-3 | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diazol Red S | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 2-methyl-4-nitro-, tetrafluoroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrotoluene-2-diazonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-4-nitrobenzenediazonium tetrafluoroborate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VZ49FUH87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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